molecular formula C11H8F3N3O2 B1519212 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097070-54-6

5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1519212
CAS No.: 1097070-54-6
M. Wt: 271.19 g/mol
InChI Key: VRSKFTJERVLCIX-UHFFFAOYSA-N
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Description

5-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by:

  • A 1,2,3-triazole core with a methyl group at position 3.
  • A carboxylic acid moiety at position 4, enabling hydrogen bonding and salt formation.
  • A 2-(trifluoromethyl)phenyl group at position 1, contributing to hydrophobicity and electron-withdrawing effects.

This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity, such as anticancer and antimicrobial properties. Its synthesis typically involves cyclization reactions or functional group transformations, as exemplified in studies using thionyl chloride for carboxylate activation .

Properties

IUPAC Name

5-methyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-9(10(18)19)15-16-17(6)8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKFTJERVLCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 499771-21-0) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C11H8F3N3O2 and a molecular weight of 271.199 g/mol, this triazole derivative exhibits various pharmacological properties. This article reviews its biological activity, including its mechanism of action, efficacy in different biological systems, and relevant case studies.

PropertyValue
Molecular Formula C11H8F3N3O2
Molecular Weight 271.199 g/mol
CAS Number 499771-21-0
IUPAC Name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
SMILES Notation CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O

The triazole ring structure in this compound is known to interact with various biological targets. Research indicates that compounds containing trifluoromethyl groups can enhance the potency of drugs by improving their binding affinity to specific enzymes and receptors. For instance, the presence of the trifluoromethyl group has been associated with increased inhibition of enzymes like xanthine oxidase and various kinases involved in cancer progression .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For example, a related compound showed IC50 values in the submicromolar range against several cancer cell lines including human colon adenocarcinoma (HT-29), human lung adenocarcinoma (A549), and others . The specific activity of this compound against these lines remains to be fully elucidated but is anticipated based on structural similarities.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. Preliminary results indicate that it may act as a mixed-type inhibitor . The binding mode was further explored using molecular docking studies, which suggested favorable interactions at the active site of XO.

Study on Anticancer Properties

In a comparative study involving several triazole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects. The results indicated that while not the most potent compound tested, it exhibited notable activity against certain tumor cell lines with potential for further optimization through structural modifications .

Study on Xanthine Oxidase Inhibition

A detailed kinetic study revealed that the compound exhibited significant inhibition of xanthine oxidase activity at concentrations lower than many existing drugs used for similar therapeutic purposes. This positions it as a candidate for further development as an anti-gout medication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their differentiating features are summarized below:

Compound Name Substituent Variations Biological Activity/Properties References
Target Compound 2-(Trifluoromethyl)phenyl at position 1 Not explicitly reported in evidence
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (Positional isomer) 3-(Trifluoromethyl)phenyl at position 1 Higher crystallinity (mp 155–156°C); 97% purity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Trifluoromethyl at triazole position 5; 4-chlorophenyl at position 1 High activity against NCI-H522 lung cancer cells (GP = 68.09%)
5-Methyl-1-(2-morpholinophenyl)-1H-1,2,3-triazole-4-carboxylic acid Morpholino group on phenyl ring at position 1 Improved solubility due to basic morpholino group
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole ring at position 1 40% growth inhibition in NCI-H522 lung cancer cells
N-Substituted carboxamide derivatives (e.g., 5a-f) Carboxylic acid replaced with benzylidene-hydrazides Enhanced antifungal and antibacterial activity

Physicochemical Properties

  • Solubility : The carboxylic acid group confers moderate aqueous solubility, which can be modulated by converting it to carboxamides (e.g., morpholine derivatives in ).
  • Melting Points : Positional isomers like the 3-(trifluoromethyl)phenyl analog have distinct melting points (155–156°C vs. unreported for the target compound), reflecting differences in crystal packing .

Key Research Findings

  • Positional Isomerism : The 2- vs. 3-(trifluoromethyl)phenyl substitution alters electronic properties and steric effects, impacting binding to biological targets .
  • Biological Optimization : Carboxamide derivatives of the target compound show improved pharmacokinetic profiles, as seen in studies on Wnt/β-catenin pathway inhibitors .
  • Synthetic Efficiency : Thionyl chloride-mediated activation achieves >80% yields in amide synthesis, outperforming other methods in scalability .

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cycloaddition

A widely reported and efficient method for synthesizing 1,2,3-triazole-4-carboxylic acids, including derivatives like 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, involves the cycloaddition reaction between an organic azide and a β-ketoester in the presence of a base.

  • Reaction Components :

    • Azide: An aryl azide bearing the 2-(trifluoromethyl)phenyl substituent is prepared via diazotization of the corresponding aniline followed by azide substitution.
    • β-Ketoester: Typically ethyl acetoacetate or its derivatives providing the 5-methyl substituent on the triazole ring.
  • Reaction Conditions :

    • The azide and β-ketoester are combined in a solvent mixture such as aqueous ethanol.
    • A base such as potassium carbonate is added to promote cycloaddition.
    • The reaction is heated to about 80 °C and stirred for approximately 16 hours until completion.
  • Workup and Isolation :

    • After cooling, the reaction mixture is extracted with ethyl acetate to remove organic impurities.
    • The aqueous phase is acidified with dilute hydrochloric acid to precipitate the triazole carboxylic acid.
    • The precipitate is filtered, washed, and dried under vacuum to yield the pure product.
  • Yields and Scale :

    • Yields range from 30% to 95%, with the process scalable up to 100 g batches.
    • This method is notable for its safety, efficiency, and single-step operation without requiring isolation of intermediates.

DBU-Promoted Cycloaddition in Acetonitrile

An alternative preparation method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst in an organic solvent such as acetonitrile.

  • Procedure :

    • The aryl azide (e.g., 2-(trifluoromethyl)phenyl azide) and β-ketoester are dissolved in acetonitrile at a concentration of about 0.2 M.
    • DBU is added in stoichiometric amounts (1.2 equivalents) relative to the azide.
    • The mixture is stirred at 50 °C overnight.
  • Advantages :

    • This method allows for mild reaction conditions and often provides high purity products after flash chromatography purification.
    • The use of DBU avoids harsher bases and aqueous conditions, which can be beneficial for sensitive substituents like trifluoromethyl groups.
  • Yields :

    • Isolated yields are typically high, often exceeding 80%.
    • The method has been demonstrated for various substituted aryl azides and β-ketoesters.

Phase-Transfer Catalysis for 5-Hydroxy-1,2,3-Triazoles

Though focused on hydroxy-substituted triazoles, phase-transfer catalysis (PTC) methods provide insight into alternative synthetic strategies.

  • Method :

    • Aryl azides and β-ketoesters are reacted in diethyl ether with tetrabutylammonium bromide as the phase-transfer catalyst and finely ground potassium hydroxide as the base.
    • The reaction proceeds at room temperature, producing potassium salts of the triazole derivatives which are then acidified to yield the free acids.
  • Relevance :

    • While primarily applied to 5-hydroxy-1,2,3-triazoles, this approach demonstrates mild conditions and efficient synthesis that could be adapted for related carboxylic acid derivatives.

Summary of Key Reaction Parameters

Parameter One-Step Azide/β-Ketoester Method DBU-Promoted Method Phase-Transfer Catalysis
Azide Source Aryl azide (e.g., 2-(trifluoromethyl)phenyl azide) Same Same
β-Ketoester Ethyl acetoacetate or derivatives Same Same
Base Potassium carbonate DBU KOH with tetrabutylammonium bromide
Solvent Aqueous ethanol Acetonitrile Diethyl ether
Temperature 80 °C 50 °C Room temperature
Reaction Time 16 hours Overnight (~16 hours) 4 hours
Workup Acidification and filtration Flash chromatography Acidification after filtration
Yield Range 30%–95% ~80% or higher High yields
Scale Up to 100 g Laboratory scale Laboratory scale

Q & A

Q. What are the recommended methods for synthesizing 5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the phenyl group with a trifluoromethyl substituent. A modified procedure involves reacting 2-(trifluoromethyl)phenyl azide with a methyl-substituted alkyne-carboxylic acid precursor under inert conditions. Post-synthesis purification via column chromatography and recrystallization in acetonitrile is recommended to achieve >95% purity. NMR (¹H, ¹³C) and LC-MS are critical for verifying structural integrity .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) is widely adopted. Key parameters include R factor (<0.05), wR factor (<0.15), and data-to-parameter ratio (>15). SHELXTL (Bruker AXS version) is recommended for small-molecule refinement due to its robust handling of twinned data and high-resolution structures .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C-NMR : Identify proton environments (e.g., triazole protons at δ 7.5–8.0 ppm, trifluoromethyl phenyl protons at δ 7.6–7.8 ppm) and carboxylate carbons (~δ 163 ppm).
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .

Advanced Research Questions

Q. How does the trifluoromethyl group at the 2-phenyl position influence biological activity compared to other substituents?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability. Comparative studies show that 2-(trifluoromethyl)phenyl analogs exhibit 40% higher inhibition of NCI-H522 lung cancer cells than para-substituted derivatives. Substituent position (ortho vs. meta/para) significantly affects binding to Wnt/β-catenin or kinase targets due to steric and electronic effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazole-carboxylic acid derivatives?

  • Bioisosteric replacement : Substitute trifluoromethyl with chloro, methyl, or morpholino groups to assess activity changes (e.g., meta-chloro analogs show reduced antimicrobial activity).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with β-catenin or kinase active sites.
  • In vitro assays : Screen against cancer cell lines (e.g., LOX IMVI melanoma) with dose-response curves (IC₅₀) and compare growth inhibition percentages (GP) .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), aqueous solubility (−3.5 log mol/L), and CYP450 inhibition risks.
  • DFT calculations : Assess electron density maps to identify reactive sites for derivatization (e.g., carboxylate group for ester prodrugs).
  • MD simulations : Study stability in lipid bilayers to improve blood-brain barrier penetration .

Q. What crystallographic challenges arise when refining structures of metal complexes involving this ligand?

Coordination with Mn(II) or Zn(II) introduces challenges like disordered solvent molecules or twinning. Strategies include:

  • Using SQUEEZE (PLATON) to model solvent regions.
  • Applying TWINLAW in SHELXL for twinned data.
  • Validating metal-ligand bond lengths (e.g., Mn-O ~2.1 Å) against Cambridge Structural Database (CSD) entries .

Comparative and Methodological Questions

Q. How does this compound compare to 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid in anticancer assays?

The thiazole derivative shows higher GP values (62.47% vs. 40% in NCI-H522) due to enhanced π-π stacking with DNA. However, the trifluoromethylphenyl analog exhibits better pharmacokinetic profiles (t₁/₂ = 6.2 h vs. 4.8 h) owing to reduced CYP3A4 metabolism .

Q. What are the best practices for resolving contradictory data in biological activity studies?

  • Dose normalization : Re-evaluate activity using standardized molar concentrations (e.g., 10 µM).
  • Assay replication : Perform triplicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Cross-reference with PubChem BioAssay data to identify outliers .

Tables for Key Data

Table 1: Comparative Biological Activity of Triazole-Carboxylic Acid Derivatives

CompoundSubstituentCell Line (GP%)IC₅₀ (µM)
Target Compound2-(CF₃)phenylNCI-H522 (40%)12.3
1-(4-Fluorophenyl) analog4-F-phenylUO-31 (25%)28.7
5-Methyl-1-(thiazol-2-yl) analogThiazoleLOX IMVI (62%)8.9
1-(3-Chlorophenyl) analog3-Cl-phenylA549 (18%)45.6
Data sourced from .

Table 2: Crystallographic Refinement Parameters

ParameterValueSoftware
R factor0.063SHELXL
wR factor0.149SHELXTL
Data-to-Parameter Ratio17.0CrysAlisPro

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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